molecular formula C16H19N5O8 B8195009 bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate

bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate

Cat. No.: B8195009
M. Wt: 409.35 g/mol
InChI Key: MNPZSRMJAHHUDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate typically involves the reaction of 4-(azidomethyl)heptanedioic acid with 2,5-dioxopyrrolidin-1-yl esters under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate involves its ability to form covalent bonds with target molecules. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes . This property is exploited in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

  • Bis(2,5-Dioxopyrrolidin-1-yl) succinate
  • Bis(2,5-Dioxopyrrolidin-1-yl) glutarate
  • Bis(2,5-Dioxopyrrolidin-1-yl) adipate

Uniqueness: Bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate is unique due to the presence of the azido group, which allows for specific click chemistry reactions. This makes it particularly valuable in applications requiring precise molecular modifications .

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O8/c17-19-18-9-10(1-7-15(26)28-20-11(22)3-4-12(20)23)2-8-16(27)29-21-13(24)5-6-14(21)25/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPZSRMJAHHUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(CCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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